molecular formula C3H2BrN3O2 B051901 4-bromo-2-nitro-1H-imidazole CAS No. 121816-84-0

4-bromo-2-nitro-1H-imidazole

Cat. No. B051901
M. Wt: 191.97 g/mol
InChI Key: MRIWERSFZMOJRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-2-nitro-1H-imidazole derivatives often involves nucleophilic substitution reactions. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide in methanol or with potassium cyanide in DMSO leads to the substitution of the 2-bromine atom by methoxy or cyano groups, respectively (Chauvière, Jaud, & Rameau, 1995). This highlights the compound's reactivity towards nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of 4-bromo-2-nitro-1H-imidazole derivatives has been elucidated using crystallography and molecular mechanics, revealing monoclinic crystalline systems with specific space groups and cell dimensions. For instance, 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole showcase monoclinic systems with defined cell parameters (Chauvière, Jaud, & Rameau, 1995).

Chemical Reactions and Properties

4-Bromo-2-nitro-1H-imidazole undergoes various chemical reactions, including rearrangements and interactions with other compounds, to form imidazo[1,2-a]pyridines and indoles, showcasing its versatility in chemical synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002).

Physical Properties Analysis

The physical properties, including crystalline structure and geometric parameters of 4-bromo-2-nitro-1H-imidazole derivatives, are crucial for understanding their reactivity and potential applications in various fields. These compounds exhibit specific crystallization patterns and solid-state geometries that are consistent with their molecular structures (Chauvière, Jaud, & Rameau, 1995).

Chemical Properties Analysis

The chemical properties of 4-bromo-2-nitro-1H-imidazole derivatives, including their reactivity and interactions with various chemical agents, highlight their potential in the synthesis of bioactive molecules and as intermediates in organic synthesis. For instance, the radical bromination of 5-bromomethyl-4-nitroimidazoles showcases their utility as precursors in the preparation of hypoxia-selective prodrugs (Lu et al., 2013).

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole and its derivatives have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthetic Chemistry

    • Imidazole and its derivatives find applications in synthetic chemistry . They play a pivotal role in the synthesis of biologically active molecules .
    • There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor and ionic liquid promoted technique .
  • Industrial Applications

    • Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
    • Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
  • Organic Synthesis

    • 4-Bromo-1H-imidazole is employed as an important intermediate for raw material in organic synthesis .
    • It may be used as a starting material to prepare 5 (4)-bromo-4 (5)-nitroimidazole .
    • It may be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination .
  • Agrochemical Applications

    • 4-Bromo-1H-imidazole is used as an intermediate in the agrochemical field .
  • Dyestuff Applications

    • It is also used as an intermediate in the dyestuff field .

Safety And Hazards

When handling 2-bromo-4-nitroimidazole, it’s important to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance. This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

5-bromo-2-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-3(6-2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIWERSFZMOJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559321
Record name 5-Bromo-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-nitro-1H-imidazole

CAS RN

121816-84-0
Record name 5-Bromo-2-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitro-1H-imidazole
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